molecular formula C12H15NO2S B2407701 N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 339097-67-5

N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No. B2407701
CAS RN: 339097-67-5
M. Wt: 237.32
InChI Key: HGDXFJXZBFTLHL-UHFFFAOYSA-N
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Description

N-allyl-2-[(4-methoxyphenyl)sulfanyl]acetamide is a chemical compound with the molecular formula C12H15NO2S . It is related to the class of compounds known as acetamides .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps . The first phase involves converting phenyl acetic acid into an ester, then into a hydrazide, and finally cyclizing it in the presence of CS2 to afford 5-benzyl-1, 3, 4-oxadiazole-2-thiol . In the second phase, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in basic media . In the third phase, 5-benzyl-1,3,4-oxadiazole-2-thiol is stirred with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to get the target compounds .


Molecular Structure Analysis

The molecular structure of this compound presents three active sites: hydroxyl, allylic, and aromatic groups . This simple structure emphasizes its potential impact in the synthesis of novel drugs .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its three active sites: hydroxyl, allylic, and aromatic groups . These sites allow for various chemical reactions, making this compound useful in the synthesis of novel drugs .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.32 . More detailed physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on dedicated chemical databases .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXFJXZBFTLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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